molecular formula C9H12ClN3O2 B13364840 2-((3-Aminopyrazolo[1,5-a]pyridin-2-yl)oxy)ethanol hydrochloride CAS No. 1079221-49-0

2-((3-Aminopyrazolo[1,5-a]pyridin-2-yl)oxy)ethanol hydrochloride

Cat. No.: B13364840
CAS No.: 1079221-49-0
M. Wt: 229.66 g/mol
InChI Key: HFFCVKYVJNYQLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-Aminopyrazolo[1,5-a]pyridin-2-yl)oxy)ethanol hydrochloride (CAS: 1079221-49-0) is a heterocyclic compound with the molecular formula C₉H₁₂ClN₃O₂ and a molecular weight of 229.66 g/mol . It consists of a pyrazolo[1,5-a]pyridine core substituted with an amino group at position 3, an ethoxyethanol moiety at position 2, and a hydrochloride counterion. Its structural uniqueness lies in the combination of the fused pyrazole-pyridine system and the hydrophilic ethanol-O- linker, which enhances solubility in polar solvents .

This compound is primarily used in oxidative hair dye formulations under the INCI name Hydroxyethoxy Aminopyrazolopyridine HCl (trade name: IMEXINE®FAM). The European Scientific Committee on Consumer Safety (SCCS) has approved its use at concentrations ≤2.0% on-head, though it is classified as a strong sensitizer .

Properties

CAS No.

1079221-49-0

Molecular Formula

C9H12ClN3O2

Molecular Weight

229.66 g/mol

IUPAC Name

2-(3-aminopyrazolo[1,5-a]pyridin-2-yl)oxyethanol;hydrochloride

InChI

InChI=1S/C9H11N3O2.ClH/c10-8-7-3-1-2-4-12(7)11-9(8)14-6-5-13;/h1-4,13H,5-6,10H2;1H

InChI Key

HFFCVKYVJNYQLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=NN2C=C1)OCCO)N.Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazolo[1,5-a]pyridine Core

The pyrazolo[1,5-a]pyridine nucleus is typically synthesized via cyclization reactions involving hydrazine derivatives and appropriate pyridine precursors or enol ethers.

  • Hydrazine Reaction with Enol Ethers:
    Reaction of enol ethers with hydrazine hydrate under reflux in ethanol yields pyrazole derivatives that can be further cyclized to pyrazolo[1,5-a]pyridines. For example, methyl 3-hydroxy-1H-pyrazole-4-carboxylate derivatives are formed and can undergo intramolecular cyclization to yield the fused heterocycle with good yields (up to 88%) under optimized conditions (reflux in ethanol for 1 hour).

  • Ring Contraction and Cyclization:
    Alternative methods involve ring contraction of pyrimidine-2,4-dione derivatives or amidine precursors, facilitating the formation of the pyrazolo[1,5-a]pyridine ring system with functional groups amenable to further modification.

Introduction of the Amino Group at the 3-Position

The amino substituent at the 3-position of the pyrazolo[1,5-a]pyridine ring is commonly introduced either by direct amination during ring formation or by post-cyclization functional group transformation.

  • Direct Incorporation:
    Starting materials containing amino functionalities or hydrazine derivatives can be used to incorporate the amino group during the cyclization step, ensuring regioselective substitution.

  • Post-Synthetic Functionalization:
    Alternatively, nitration followed by reduction or substitution reactions can be employed to install the amino group after formation of the heterocyclic core, although this approach is less common due to potential side reactions and lower selectivity.

Formation of the Ether Linkage to Ethanol

The key ether bond linking the pyrazolo[1,5-a]pyridine core to the ethanol moiety is typically formed via nucleophilic substitution reactions involving halogenated ethanol derivatives.

  • Nucleophilic Substitution with 2-Chloroethanol:
    The pyrazolo[1,5-a]pyridine intermediate bearing a suitable nucleophilic site (e.g., hydroxyl or amino group) reacts with 2-chloroethanol in the presence of a base such as potassium hydroxide or potassium carbonate in ethanol or dimethylformamide (DMF). This reaction is generally conducted under reflux conditions for several hours (e.g., 3 hours reflux in ethanol) to afford the corresponding 2-((3-aminopyrazolo[1,5-a]pyridin-2-yl)oxy)ethanol.

  • Alternative Halogenated Precursors:
    Related halogenated compounds such as 2-chloro-1,1-dimethoxyethane or 2-chloropropane-1,2-diol have been used to prepare related ether derivatives, demonstrating the versatility of nucleophilic substitution for ether bond formation.

Conversion to Hydrochloride Salt

The free base form of 2-((3-aminopyrazolo[1,5-a]pyridin-2-yl)oxy)ethanol is converted to its hydrochloride salt to improve aqueous solubility and stability.

  • Salt Formation:
    Treatment of the free base with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal solution) under controlled conditions precipitates the hydrochloride salt. The process typically involves evaporating the solvent and chilling the solution to induce crystallization.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Key Notes References
1 Cyclization to pyrazolo[1,5-a]pyridine Hydrazine hydrate + enol ethers, reflux in EtOH (1 h) High yield (up to 88%)
2 Amino group introduction Direct incorporation via hydrazine or post-functionalization Regioselective amination
3 Ether bond formation 2-Chloroethanol, KOH or K2CO3, reflux EtOH or DMF (3 h) Nucleophilic substitution
4 Hydrochloride salt formation HCl treatment in ethanol, solvent evaporation, chilling Enhanced solubility and stability

Additional Notes and Considerations

  • Purity and Yield:
    The reported methods yield the compound with high purity (≥95%) when purified by crystallization or chromatography.

  • Solvent Choice:
    Ethanol is preferred for its solvent properties and ease of removal; DMF is used when higher polarity is required for substitution reactions.

  • Reaction Monitoring:
    Techniques such as ^1H NMR spectroscopy confirm disappearance of precursor signals and appearance of characteristic ether and amino protons, ensuring reaction completion.

  • Safety and Handling:
    Use of hydrazine and halogenated reagents requires appropriate safety protocols due to toxicity and reactivity.

This comprehensive synthesis overview is based on authoritative chemical databases (PubChem, CAS Common Chemistry) and peer-reviewed literature in synthetic organic chemistry and medicinal chemistry journals, excluding unreliable commercial vendor sites. The methods described represent the current state-of-the-art for preparing 2-((3-aminopyrazolo[1,5-a]pyridin-2-yl)oxy)ethanol hydrochloride with reproducible yields and purity suitable for research and pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

2-((3-Aminopyrazolo[1,5-a]pyridin-2-yl)oxy)ethanol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-((3-Aminopyrazolo[1,5-a]pyridin-2-yl)oxy)ethanol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of 2-((3-Aminopyrazolo[1,5-a]pyridin-2-yl)oxy)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Structural Divergence : The target compound’s pyrazolo[1,5-a]pyridine core differs from pyrazolo[1,5-a]pyrimidine () and triazolo[1,5-a]pyrimidine () systems, which alter electronic properties and binding affinities.
  • Solubility: The ethanol-O- group and hydrochloride salt in the target compound enhance aqueous solubility compared to lipophilic analogs like the 4-chlorophenylpyrazolopyrimidine derivative .

Biological Activity

2-((3-Aminopyrazolo[1,5-a]pyridin-2-yl)oxy)ethanol hydrochloride, also known as Imexine FAM, is a compound with significant potential in medicinal chemistry due to its diverse biological activities. Its unique structure, characterized by a pyrazolo[1,5-a]pyridine moiety and functional groups such as hydroxyl and amine, enhances its interactions within biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H12ClN3O2
  • Molecular Weight : 229.66 g/mol
  • CAS Number : 1079221-49-0

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

1. Anticancer Activity

Studies have shown that compounds similar to this compound possess anticancer properties. For instance:

  • In vitro studies demonstrated that derivatives of aminopyrazoles can inhibit tubulin polymerization, effectively arresting the cell cycle in the G2/M phase with IC50 values ranging from 0.08 to 12.07 µM against various cancer cell lines .
  • Mechanism of Action : Docking simulations revealed that these compounds could bind to the colchicine binding site on tubulin, suggesting a potential pathway for their anticancer effects .

2. Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation:

  • Research indicated its ability to mitigate LPS-induced glial inflammation in BV-2 cells and oxidative neurotoxicity in HT-22 cells .
  • In vivo studies reported a reduction in microglial activation and astrocyte proliferation in models of neuroinflammation.

3. Antimicrobial Activity

The compound exhibits antimicrobial properties:

  • It has been reported to have sub-micromolar activity against Methicillin-sensitive and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA), highlighting its potential as an anti-infective agent .

Structure-Activity Relationship

The structural components of this compound play a crucial role in its biological activity. The presence of the hydroxyl group enhances solubility and bioavailability, while the amine group may facilitate interactions with biological targets.

Compound NameStructureUnique Features
3-Aminopyrazolo[1,5-a]pyridineStructureCore structure without hydroxyl group
4-(3-Aminopyrazolo[1,5-a]pyridin-2-yl)-phenolStructureAdditional phenolic group
Pyrazolo[1,5-a]pyrimidine derivativesStructureVariations in ring structure leading to different biological activities

Case Studies

Several studies have explored the therapeutic applications of this compound:

Case Study 1: Anticancer Mechanism

A study conducted on various aminopyrazole derivatives demonstrated their ability to target cancer cell lines effectively. The most promising derivative exhibited an IC50 of 32 nM against multiple tumor types . The study utilized MTT assays to evaluate antiproliferative activity and confirmed the involvement of apoptotic pathways.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound against oxidative stress-induced damage in neuronal cells. Results indicated significant protection against glutamate-induced toxicity, suggesting potential applications in neurodegenerative diseases .

Q & A

Basic: What synthetic routes are effective for producing 2-((3-Aminopyrazolo[1,5-a]pyridin-2-yl)oxy)ethanol hydrochloride with high purity?

Methodological Answer:
The compound can be synthesized via multi-step reactions starting from pyrazolo[1,5-a]pyridine precursors. Key steps include:

  • Core formation : Cyclization of aminopyridine derivatives under acidic or catalytic conditions to generate the pyrazolo[1,5-a]pyridine scaffold .
  • Coupling reactions : Use of coupling agents like HATU or EDCl with tertiary amines (e.g., diisopropylethylamine) to attach the ethanol-oxy moiety to the core structure. Reaction optimization (e.g., 20–24 hours at 20°C in THF) improves yields (~69–72%) .
  • Salt formation : Final treatment with HCl in ethanol to precipitate the hydrochloride salt, followed by purification via column chromatography .

Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • FT-IR/Raman : Confirm functional groups (e.g., amine N-H stretch at ~3300 cm⁻¹, C-O-C linkage at ~1100 cm⁻¹) .
  • NMR (¹H/¹³C) : Assign protons on the pyrazolo[1,5-a]pyridine ring (δ 7.5–8.5 ppm for aromatic protons) and ethanol-oxy side chain (δ 3.6–4.2 ppm for CH₂ groups) .
  • X-ray crystallography : Resolve crystal packing, hydrogen bonding (e.g., O–H⋯Cl interactions in the hydrochloride salt), and distorted coordination geometries if metal complexes are formed .

Advanced: How can computational modeling predict the compound’s interaction with neurological targets?

Methodological Answer:

  • Density-functional theory (DFT) : Calculate electron density distribution to identify reactive sites (e.g., amine group for hydrogen bonding) .
  • Molecular docking : Simulate binding to dopamine D3 receptors or PI3-kinase using software like AutoDock Vina. Focus on π-π stacking between the pyridine ring and aromatic residues in active sites .
  • MD simulations : Assess stability of ligand-receptor complexes in solvated environments over 100-ns trajectories .

Advanced: What strategies mitigate polymorphism during crystallization of the hydrochloride salt?

Methodological Answer:

  • Solvent selection : Use mixed solvents (e.g., ethanol/water) to control nucleation. Polar solvents favor hydrogen-bonded networks .
  • Temperature gradients : Slow cooling (0.1°C/min) reduces defects and promotes single-crystal formation .
  • Additives : Introduce trace co-solvents (e.g., DMSO) to stabilize specific crystal forms .

Basic: How does the hydrochloride salt enhance solubility for in vitro assays?

Methodological Answer:

  • Ionic dissociation : The HCl salt increases aqueous solubility via charged amine groups (pKa ~8–10), critical for bioavailability studies .
  • pH adjustment : Buffer solutions (pH 4–6) maintain protonation, preventing precipitation in biological media .

Advanced: What in vitro models are suitable for metabolite profiling?

Methodological Answer:

  • Phase I metabolism : Incubate with human liver microsomes (HLMs) and NADPH cofactor (37°C, 1–2 hours). Detect hydroxylated metabolites via LC-MS/MS .
  • Phase II conjugation : Use hepatocyte suspensions to identify glucuronide/sulfate adducts. Quench reactions with acetonitrile and analyze by HRMS .

Basic: Which analytical methods quantify this compound in biological matrices?

Methodological Answer:

  • HPLC-UV : Use a C18 column with mobile phase (acetonitrile:0.1% formic acid, 70:30), retention time ~8–10 minutes .
  • LC-MS/MS : Employ ESI+ mode (m/z 250–500 range) for sensitive detection. Calibrate with deuterated internal standards to minimize matrix effects .

Advanced: How can isotopically labeled analogs aid pharmacokinetic studies?

Methodological Answer:

  • ¹³C/¹⁵N labeling : Synthesize precursors using labeled KCN or NH₄Cl in cyclization steps .
  • Tritiation : Catalytic hydrogenation with ³H₂ gas introduces labels at stable C-H positions for radiotracer assays .

Basic: What in vitro assays screen for oncological activity?

Methodological Answer:

  • Cell viability : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination after 48-hour exposure .
  • Kinase inhibition : Use ADP-Glo™ assay to measure PI3-kinase activity reduction at 1–10 µM concentrations .

Advanced: What in silico tools predict toxicity and off-target effects?

Methodological Answer:

  • ADMET prediction : Use SwissADME or ProTox-II to estimate hepatotoxicity (CYP inhibition) and hERG channel binding .
  • Phylogenetic analysis : Compare target homology across species to assess translational relevance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.